Methyl 3-(1H-pyrazol-1-yl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-pyrazol-1-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-5-10(8-9)13-7-3-6-12-13/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFWFAVDUMMRJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Preparations of Methyl 3 1h Pyrazol 1 Yl Benzoate
Precursor Synthesis Strategies for 3-Substituted Pyrazoles
The core of Methyl 3-(1H-pyrazol-1-yl)benzoate is the pyrazole (B372694) ring attached to a benzoic acid framework. The assembly of this key precursor, 3-(1H-pyrazol-1-yl)benzoic acid, or its synthetic equivalents, is paramount. The primary approaches involve either forming the pyrazole ring on a pre-functionalized benzene (B151609) derivative or functionalizing a pyrazole nucleus.
Cycloaddition Reactions for Pyrazole Ring Formation
The most fundamental and widely utilized method for constructing the pyrazole ring is the [3+2] cycloaddition reaction, typically involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. thieme-connect.combeilstein-journals.org This approach, known as the Knorr pyrazole synthesis, is a robust method for creating a wide variety of pyrazoles. beilstein-journals.org
To synthesize the precursor for this compound, a key starting material is methyl 3-hydrazinylbenzoate or a related hydrazine. This is then reacted with a three-carbon component that will form the pyrazole ring.
Common strategies include:
Reaction with 1,3-Diketones: The condensation of a hydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of regioisomeric pyrazoles. thieme-connect.com The regioselectivity is influenced by the steric and electronic properties of the substituents on the diketone and the reaction conditions. thieme-connect.com Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to improve regioselectivity compared to traditional protic solvents like ethanol. thieme-connect.com
Reaction with α,β-Unsaturated Carbonyls: Chalcones (α,β-unsaturated ketones) can react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles. dergipark.org.trnih.gov
Multicomponent Reactions: One-pot, three-component reactions offer an efficient route. For instance, the condensation of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine can directly yield highly substituted pyrazoles. organic-chemistry.org
1,3-Dipolar Cycloadditions: This powerful class of reactions involves the use of 1,3-dipoles like diazoalkanes or nitrilimines, which react with alkynes or alkenes to form the pyrazole ring. dergipark.org.trnih.gov For example, the reaction of a diazo compound with an appropriate alkyne can provide a direct route to the pyrazole core. nih.gov
Modern advancements in this area often employ microwave-assisted organic synthesis (MAOS). tandfonline.comrsc.org Microwave irradiation can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, presenting a more environmentally friendly approach compared to conventional heating methods. tandfonline.comnih.gov
| Reaction Type | Precursors | Key Features | Reference |
| Knorr Synthesis | 1,3-Diketones + Hydrazines | Fundamental, versatile, potential for regioisomers. | thieme-connect.combeilstein-journals.org |
| Chalcone Condensation | α,β-Unsaturated Ketones + Hydrazines | Forms pyrazoline intermediate, requires oxidation. | dergipark.org.trnih.gov |
| Multicomponent Reaction | Aldehydes + 1,3-Dicarbonyls + Hydrazines | High efficiency, one-pot synthesis. | organic-chemistry.org |
| Microwave-Assisted | Various | Reduced reaction time, improved yields, green chemistry. | tandfonline.comrsc.orgnih.gov |
Functionalization of Pyrazole Nuclei
An alternative to building the pyrazole ring from acyclic precursors is to start with a pre-formed pyrazole and introduce the desired substituents. The pyrazole ring has distinct reactive positions: the nitrogen atoms (N1, N2), and the carbon atoms (C3, C4, C5). nih.gov The C3 and C5 positions are generally electrophilic, while the C4 position is nucleophilic. nih.gov
Key functionalization strategies include:
N-Arylation (Ullmann Condensation): The Ullmann reaction is a classic method for forming C-N bonds. This involves the copper-catalyzed coupling of an aryl halide (e.g., methyl 3-iodobenzoate) with pyrazole. nih.govmdpi.com Modern variations of the Ullmann reaction may use various ligands and milder reaction conditions. nih.gov This method directly establishes the crucial bond between the pyrazole nitrogen (N1) and the benzene ring. The regioselectivity of acylation and Ullmann reactions on the pyrazole ring can often be predicted, with Ullmann reactions typically occurring at the NH nitrogen of the most stable tautomer. rsc.org
Transition-Metal-Catalyzed C-H Functionalization: This modern approach allows for the direct formation of C-C or C-heteroatom bonds on the pyrazole ring without the need for pre-functionalized starting materials. rsc.orgresearchgate.net A directing group on the pyrazole ring can guide a transition metal catalyst (e.g., palladium, rhodium) to activate a specific C-H bond, which can then be coupled with a suitable partner. rsc.org For example, the Lewis basic N2 atom of the pyrazole can direct functionalization to the C5 position. researchgate.net
Introduction of Carboxyl Groups: If starting with 1-phenylpyrazole (B75819), a carboxyl group can be introduced onto the phenyl ring via methods like Friedel-Crafts acylation followed by oxidation. Alternatively, methods exist to introduce a carboxyl group directly onto the pyrazole ring, for instance, through carboxylation of pyrazole derivatives with oxalyl chloride or by oxidation of an alkyl group already present on the ring. nih.govresearchgate.net
| Functionalization Method | Reactants | Purpose | Reference |
| Ullmann Condensation | Pyrazole + Aryl Halide (e.g., Methyl 3-halobenzoate) | Forms the N-aryl bond directly. | nih.govmdpi.comrsc.org |
| C-H Functionalization | Pyrazole Derivative + Coupling Partner | Direct introduction of functional groups onto the pyrazole ring. | rsc.orgresearchgate.net |
| Carboxylation | Pyrazole Derivative + Carboxylating Agent | Introduction of the -COOH group required for esterification. | nih.govresearchgate.net |
Esterification Pathways for this compound Formation
The final step in the synthesis is the conversion of the carboxylic acid precursor, 3-(1H-pyrazol-1-yl)benzoic acid, into its corresponding methyl ester. This transformation can be achieved through several established esterification methods.
Direct Esterification Techniques
The most common method for this conversion is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an excess of the alcohol (methanol, in this case) in the presence of a strong acid catalyst. masterorganicchemistry.comlibretexts.org
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄). libretexts.orguomustansiriyah.edu.iq This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the methanol (B129727). A tetrahedral intermediate is formed, and after a proton transfer and elimination of a water molecule, the final ester is generated. uomustansiriyah.edu.iq
Key aspects of Fischer Esterification:
Reversibility: The reaction is an equilibrium process. To drive the reaction towards the ester product, a large excess of methanol is typically used, or the water formed during the reaction is removed. masterorganicchemistry.comlibretexts.org
Catalysts: Common catalysts include concentrated sulfuric acid (H₂SO₄), hydrogen chloride (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comuomustansiriyah.edu.iq
Steric Hindrance: The rate of esterification can be slowed by steric hindrance, particularly from substituents near the carboxylic acid group. researchgate.net
| Parameter | Description | Example | Reference |
| Reactants | Carboxylic Acid + Alcohol | 3-(1H-pyrazol-1-yl)benzoic acid + Methanol | masterorganicchemistry.comlibretexts.org |
| Catalyst | Strong Acid | Concentrated H₂SO₄, TsOH | uomustansiriyah.edu.iq |
| Conditions | Excess alcohol, often under reflux. | Refluxing in methanol. | uomustansiriyah.edu.iq |
| Driving Equilibrium | Use of excess reactant or removal of product. | Using methanol as the solvent. | libretexts.org |
Transesterification Approaches
Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. While less direct for the primary synthesis of this compound from its corresponding acid, it is a viable pathway if another ester of 3-(1H-pyrazol-1-yl)benzoic acid (e.g., an ethyl or benzyl (B1604629) ester) is available.
The reaction involves heating the starting ester with a large excess of methanol, typically in the presence of an acid or base catalyst. The equilibrium is shifted towards the desired methyl ester by the high concentration of methanol. This method is widely used in industrial processes, such as the production of biodiesel. researchgate.net
Advanced Catalytic Esterification Protocols
To overcome the limitations of Fischer esterification, such as harsh acidic conditions and equilibrium constraints, several advanced protocols have been developed.
Coupling Reagents: Carboxylic acids can be activated using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxybenzotriazole (HOBt). rsc.org This forms a highly reactive activated ester intermediate, which then readily reacts with methanol to form the final product under mild conditions. This method is common in peptide synthesis but is also effective for general ester formation.
Solid Acid Catalysts: The use of heterogeneous solid acid catalysts offers significant advantages, including easier separation from the reaction mixture, reusability, and often milder reaction conditions. Zirconium-based solid acids, for example, have been shown to be effective for the esterification of various benzoic acids with methanol. researchgate.netmdpi.com A titanium-zirconium solid acid catalyst has been reported to facilitate the direct condensation of benzoic acid and methanol without the need for other auxiliary Brønsted acids. mdpi.com
Microwave-Assisted Esterification: As with pyrazole synthesis, microwave irradiation can be applied to esterification reactions. An improved Fischer esterification of substituted benzoic acids has been demonstrated under sealed-vessel microwave conditions, which can accelerate the reaction and improve yields. researchgate.net
| Method | Reagents/Catalyst | Advantages | Reference |
| Coupling Agents | EDC/HOBt | Mild conditions, high yield, avoids strong acids. | rsc.org |
| Solid Acid Catalysis | Zr/Ti Solid Acid | Reusable catalyst, easy separation, environmentally friendly. | researchgate.netmdpi.com |
| Microwave-Assisted | Acid Catalyst + Microwave | Rapid heating, reduced reaction times. | researchgate.net |
C-N Coupling Strategies for Pyrazole-Benzoate Linkage Formation
The creation of the N-aryl bond in this compound is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer a direct and versatile route by coupling a pyrazole nucleophile with a substituted benzene ring. The primary strategies employed are analogues of Buchwald-Hartwig amination, copper-catalyzed reactions, and other palladium-catalyzed methods.
Buchwald-Hartwig Amination Analogues
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. nih.govwikipedia.org This palladium-catalyzed reaction couples an amine (in this case, pyrazole) with an aryl halide or triflate (such as methyl 3-bromobenzoate or methyl 3-iodobenzoate). wikipedia.orgorganic-chemistry.org The versatility of this reaction allows for a wide range of functional groups to be tolerated, making it highly suitable for multi-step syntheses. wikipedia.org
The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the pyrazole, deprotonation by a base, and finally, reductive elimination to yield the N-arylated pyrazole product and regenerate the Pd(0) catalyst. wuxiapptec.com The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands like tBuDavePhos, RuPhos, and Xantphos often providing superior results for the amination of heterocyclic compounds. nih.govnih.gov The reaction is highly dependent on the selection of a suitable base, with strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or weaker inorganic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) being commonly employed. wuxiapptec.comresearchgate.net
Copper-Catalyzed Coupling Reactions
As a classical alternative to palladium-based systems, copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-type reaction, provides a robust method for forming the pyrazole-benzoate linkage. organic-chemistry.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be advantageous for specific substrates. researchgate.net The most common protocol involves heating the pyrazole with an aryl halide (e.g., methyl 3-iodobenzoate) in the presence of a copper(I) salt, such as copper(I) iodide (CuI), a base, and often a ligand. nih.govorganic-chemistry.org
The addition of ligands can significantly improve the efficiency and lower the required reaction temperature. Diamine ligands and amino acids, such as L-proline, have been shown to be particularly effective in promoting copper-catalyzed N-arylation of various azoles, including pyrazoles. researchgate.netacs.org The base plays a crucial role, with potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) being frequently used. mdpi.com While historically limited by harsh conditions, modern advancements have made this a viable and often cost-effective alternative to palladium catalysis.
Palladium-Catalyzed Cross-Coupling Methods
Beyond the archetypal Buchwald-Hartwig reaction, other palladium-catalyzed cross-coupling methods, such as direct C-H arylation, represent the cutting edge of synthesis. These methods circumvent the need to pre-functionalize one of the coupling partners, offering a more atom-economical route. For the synthesis of this compound, this could theoretically involve the direct coupling of pyrazole with methyl 3-halobenzoate, where the palladium catalyst facilitates the activation of a pyrazole N-H bond.
More commonly, direct arylation refers to the coupling of a C-H bond. For instance, palladium catalysts can selectively functionalize the C5 position of an N-substituted pyrazole. rsc.orgacademie-sciences.fr While not directly applicable to forming the N-aryl bond of the target molecule, this highlights the power of modern palladium catalysis in pyrazole chemistry. For the N-arylation, a simple, phosphine-free catalyst system, such as palladium(II) acetate (B1210297) with a base like potassium acetate (KOAc) in a polar aprotic solvent, can be highly effective. rsc.org These methods are continually being refined to improve scope and reduce catalyst loading.
Optimization of Reaction Conditions and Yield Enhancement for this compound
Achieving a high yield of this compound requires careful optimization of several reaction parameters. The interplay between the solvent, catalyst system, temperature, and reaction time is critical for maximizing product formation while minimizing side reactions.
Solvent Effects and Reaction Kinetics
The choice of solvent is a critical factor that influences reaction kinetics and yield in palladium-catalyzed cross-coupling reactions. rsc.orgwhiterose.ac.uk The solvent must solubilize the reactants, reagents, and catalyst while remaining largely inert. Common solvents for these reactions include polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethylacetamide (DMA), as well as ethereal solvents such as 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), and aromatic solvents like toluene. wuxiapptec.comnih.gov
The solvent's polarity and coordinating ability can significantly impact the catalytic cycle. whiterose.ac.uk For instance, highly coordinating solvents can sometimes inhibit the reaction by binding too strongly to the palladium center. wuxiapptec.com High temperatures are often required to drive the reaction to completion, but some solvents, like DMF, can decompose at elevated temperatures to generate species that interfere with the catalyst. acs.org Therefore, a screening of solvents is a standard part of optimizing the synthesis.
Table 1: Common Solvents for Palladium-Catalyzed N-Arylation and Their Characteristics
| Solvent | Boiling Point (°C) | Polarity | Typical Use and Considerations |
|---|---|---|---|
| Toluene | 111 | Low | Good for high-temperature reactions; non-coordinating. |
| 1,4-Dioxane | 101 | Moderate | Very common; ethereal solvent, good for a wide range of substrates. |
| Tetrahydrofuran (THF) | 66 | Moderate | Lower boiling point limits reaction temperature; good for milder conditions. wuxiapptec.com |
| Dimethylformamide (DMF) | 153 | High | Strong solubilizing power; can decompose at high temperatures. acs.org |
Catalyst Screening and Loading Optimization
The efficiency of any cross-coupling reaction is highly dependent on the specific combination of the palladium source and the associated ligand. nih.gov A screening process is typically undertaken to identify the optimal catalyst system for the desired transformation. researchgate.net This involves testing various palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a panel of phosphine ligands. nih.govresearchgate.net The structure of the ligand dictates the steric and electronic properties of the active catalyst, which in turn affects the rates of oxidative addition and reductive elimination. nih.gov
Once an effective catalyst system is identified, optimizing the catalyst loading is crucial for both economic and practical reasons. While a higher catalyst concentration can lead to a faster reaction, it also increases costs and can promote the formation of byproducts. researchgate.net The goal is to find the minimum catalyst loading that provides a high yield in a reasonable timeframe.
Table 2: Illustrative Catalyst System Screening for the Synthesis of an N-Aryl Pyrazole This table is a representative example based on typical optimization studies for Buchwald-Hartwig reactions involving pyrazoles. nih.govresearchgate.net
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ | Toluene | 110 | 35 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 68 |
| 3 | Pd₂(dba)₃ (1) | Xantphos (2.5) | K₃PO₄ | 1,4-Dioxane | 100 | 85 |
| 4 | Pd₂(dba)₃ (1) | RuPhos (2.5) | K₃PO₄ | 1,4-Dioxane | 100 | 92 |
| 5 | Pd₂(dba)₃ (0.5) | RuPhos (1.25) | K₃PO₄ | 1,4-Dioxane | 100 | 89 |
Temperature and Pressure Regimes
The temperature and pressure at which the synthesis of N-aryl pyrazoles is conducted are critical parameters that significantly influence reaction rates, yields, and selectivity. The specific conditions are highly dependent on the chosen synthetic route, catalyst system, and solvents.
Conventional Heating: Traditional methods for synthesizing compounds like this compound often rely on conventional heating under reflux conditions. For instance, Ullmann-type reactions, which use copper catalysts, historically required high temperatures, often exceeding 200°C, and high-boiling polar solvents like dimethylformamide (DMF) or nitrobenzene. wikipedia.org The pressure is typically atmospheric, although sealed-vessel reactions can lead to a buildup of pressure, especially with volatile reactants or solvents at elevated temperatures.
Microwave-Assisted Heating: In microwave-assisted synthesis, sealed vessels are commonly used, which can lead to a significant increase in both temperature and pressure above the solvent's boiling point. This is a key factor in the dramatic acceleration of reaction times. For example, in the synthesis of various pyrazole derivatives, microwave irradiation can heat the reaction mixture to temperatures between 100°C and 200°C in minutes. google.comzu.edu.ly The pressure inside the vessel is carefully monitored and controlled by the microwave reactor's safety features, often reaching several bars.
Flow Chemistry: Flow reactors offer precise control over temperature and pressure. Reactions can be heated to temperatures well above the solvent's boiling point because the system is enclosed and pressurized. This "superheating" capability can accelerate reaction rates significantly. High-pressure conditions can also be used to keep gaseous reactants in the solution phase or to influence transition states and reaction pathways. For the synthesis of pyrazole derivatives, flow reactors can be maintained at specific high temperatures (e.g., 100-120°C) to achieve rapid and efficient cyclization or coupling. nih.gov
The table below summarizes typical temperature and pressure regimes for the synthesis of pyrazole derivatives using different heating methods.
| Heating Method | Typical Temperature Range (°C) | Typical Pressure Range | Notes |
| Conventional Heating | 80 - 220 | Atmospheric | Dependent on solvent boiling point; high temperatures often required for classical Ullmann reactions. |
| Microwave-Assisted | 100 - 250 | 1 - 20 bar | Sealed vessel allows for superheating of solvents, leading to rapid reaction rates. |
| Flow Chemistry | Ambient - 300 | 1 - 100 bar | Precise control; allows for superheating and high-pressure conditions to enhance reactions. |
Sustainable and Green Chemistry Approaches in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. For a target molecule like this compound, this involves minimizing waste, reducing energy consumption, and avoiding hazardous solvents and reagents.
Solvent-Free Synthesis
Solvent-free, or solid-state, synthesis represents a significant advancement in green chemistry. By eliminating the solvent, this method reduces environmental impact, simplifies purification processes, and can sometimes lead to different reactivity and selectivity.
For pyrazole synthesis, solvent-free conditions are often coupled with other techniques like microwave irradiation or mechanochemistry (ball milling). A notable approach involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines under solvent-free conditions, catalyzed by a solid-supported acid like H3[PW12O40]/SiO2, and activated by microwave energy. researchgate.net This method offers high yields (74–90%) and benefits from simple operation and catalyst reusability. researchgate.net
While a specific solvent-free synthesis for this compound is not documented, a plausible adaptation would involve the reaction of pyrazole with a suitable methyl 3-halobenzoate in the presence of a base (like potassium carbonate) and a copper or palladium catalyst, potentially activated by grinding or heating without a solvent.
Key Findings in Solvent-Free Pyrazole Synthesis
| Reactants | Catalyst/Conditions | Yield (%) | Reference |
| α,β-Unsaturated Aldehydes/Ketones, Hydrazine | H3[PW12O40]/SiO2, Microwave, Solvent-Free | 74-90 | researchgate.netmdpi.com |
| Imidazole/Pyrazole, Phenyl Glycidyl Ether | Microwave, 120°C, Solvent-Free | 73 (for pyrazole derivative) | nih.gov |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. zu.edu.ly The technique utilizes the ability of polar molecules and ions to absorb microwave energy directly, resulting in rapid and efficient heating.
The synthesis of pyrazole derivatives has been shown to benefit significantly from microwave irradiation. Reactions that take several hours under conventional reflux can often be completed in a matter of minutes. medicaljournalshouse.comnih.gov For instance, the cyclization of chalcones with hydrazine hydrate (B1144303) in the presence of glacial acetic acid under microwave irradiation (280 W) for 10 minutes yields pyrazole derivatives in good yields. nih.gov Another study demonstrated the one-pot, three-step synthesis of complex pyrazolo[1,5-a] wikipedia.orgnih.govchemrxiv.orgtriazines, where each step was accelerated by microwave heating at temperatures between 80°C and 100°C for just a few minutes. semanticscholar.org
A potential microwave-assisted synthesis of this compound could involve the coupling of pyrazole and methyl 3-bromobenzoate with a palladium catalyst and a base in a solvent like DMF or isopropanol, heated in a sealed vessel in a microwave reactor. This would be expected to dramatically reduce the reaction time from hours to minutes.
Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Substituted Pyrazole Synthesis | 12-16 h, 37-49% | 4-7 min, 54-81% | medicaljournalshouse.com |
| Pyrazolo[1,5-a] wikipedia.orgnih.govchemrxiv.orgtriazine Synthesis | Multiple steps, hours | One-pot, <25 min total | semanticscholar.org |
| 1,3,5-Trisubstituted Pyrazole Synthesis | Not specified | 74-90% | researchgate.net |
Flow Chemistry Methodologies
Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These include superior heat and mass transfer, precise control over reaction parameters, enhanced safety for handling hazardous intermediates, and ease of scalability.
The synthesis of pyrazoles is well-suited to flow chemistry. For example, pyrazoles have been synthesized in good to very good yields (62–82%) from vinylidene keto ester intermediates and hydrazine derivatives in a flow setup. nih.gov In another application, the hazardous in-situ generation of diazoalkanes and their subsequent cycloaddition to form pyrazoles was performed safely and efficiently in a flow system, reducing the total reaction time from 16 hours in batch to just 30 minutes in flow. nih.gov
Applying this to this compound, a flow process could be designed where a stream of pyrazole and a stream of methyl 3-halobenzoate, along with a soluble palladium or copper catalyst and a base, are mixed at a T-junction and passed through a heated coil reactor. The product would emerge continuously and could be subjected to in-line purification. This would allow for excellent control over the reaction temperature and residence time, potentially improving yield and purity while enabling safe and scalable production.
Advantages of Flow Chemistry in Pyrazole Synthesis
| Feature | Benefit in Pyrazole Synthesis | Example | Reference |
| Reaction Time | Significant reduction from hours to minutes. | Synthesis of pyrazolopyrimidinones reduced from 9 h to 16 min. | nih.gov |
| Safety | Safe handling of hazardous intermediates like diazoalkanes. | In-situ generation and consumption of diazoalkanes. | nih.gov |
| Yield & Selectivity | Improved yields and regioselectivity due to precise control. | 62-82% yields with excellent regioselectivity. | nih.gov |
| Scalability | Straightforward scaling by running the system for longer. | General principle of flow chemistry. |
Chemical Reactivity and Transformation of Methyl 3 1h Pyrazol 1 Yl Benzoate
Reactions at the Pyrazole (B372694) Moiety
The pyrazole ring is an aromatic heterocycle that can undergo several types of reactions, including substitution, oxidation, and reduction.
Electrophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole ring is a π-excessive system, making it reactive towards electrophiles. chim.it Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing such aromatic systems. masterorganicchemistry.com In pyrazole, substitution typically occurs at the C4 position, as attacks at C3 and C5 lead to less stable intermediates. rrbdavc.org For Methyl 3-(1H-pyrazol-1-yl)benzoate, the phenyl group at the N1 position influences the electron density of the pyrazole ring.
Research on related pyrazole structures demonstrates the feasibility of various EAS reactions. For instance, pyrazoles can be halogenated, nitrated, and sulfonated, with the substituent entering at the 4-position. globalresearchonline.net A notable example is the chemoselective bromination of pyrazolo[3,4-c]pyrazoles using N-bromosuccinimide (NBS), which can be followed by Suzuki-Miyaura cross-coupling reactions to introduce further diversity. nih.gov
Table 1: Examples of Electrophilic Aromatic Substitution on Pyrazole Derivatives
| Electrophile | Reagent | Product Type | Reference |
| Bromine | N-Bromosuccinimide (NBS) | 4-Bromopyrazole | nih.gov |
| Nitronium ion | Nitrating mixture (HNO₃/H₂SO₄) | 4-Nitropyrazole | globalresearchonline.net |
| Sulfur trioxide | Fuming sulfuric acid (oleum) | Pyrazole-4-sulfonic acid | globalresearchonline.net |
Nucleophilic Attack on the Pyrazole Nitrogen
The pyrazole ring contains two nitrogen atoms, one of which is a "pyrrole-like" nitrogen (N1) and the other a "pyridine-like" nitrogen (N2). The N1 nitrogen in this compound is already substituted with the methyl benzoate (B1203000) group. The N2 nitrogen, being a pyridine-like nitrogen, is generally less nucleophilic but can still react with strong electrophiles, such as alkyl halides, to form pyrazolium (B1228807) salts. rrbdavc.org
Oxidation and Reduction of the Pyrazole Heterocycle
The pyrazole ring is generally resistant to oxidation and reduction. globalresearchonline.net However, under specific conditions, these transformations can occur. Catalytic hydrogenation can lead to the reduction of the pyrazole ring, first to pyrazoline and then to pyrazolidine. globalresearchonline.net Oxidation reactions may lead to the formation of carboxylic acids, though this often requires harsh conditions and can result in ring cleavage.
Reactions at the Benzoate Ester Group
The benzoate ester group in this compound is susceptible to nucleophilic acyl substitution reactions.
Hydrolysis of the Methyl Ester Functionality
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(1H-pyrazol-1-yl)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. psu.educhemspider.com The reaction proceeds via a tetrahedral intermediate. researchgate.net High-temperature water has also been shown to effectively hydrolyze methyl benzoates. psu.edu
Table 2: Conditions for Hydrolysis of Methyl Esters
| Condition | Reagents | Product | Reference |
| Basic | NaOH or KOH in water/methanol (B129727) | Carboxylic acid salt | chemspider.com |
| Acidic | Concentrated HCl or H₂SO₄ | Carboxylic acid | psu.edu |
| High-Temperature Water | H₂O (250-300 °C) | Carboxylic acid | psu.edu |
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting the compound with a different alcohol in the presence of an acid or base catalyst to form a new ester. This reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing the methanol that is formed.
Reduction of the Ester to Alcohol or Aldehyde
The methyl ester group of this compound can be reduced to either a primary alcohol, (3-(1H-pyrazol-1-yl)phenyl)methanol, or an aldehyde, 3-(1H-pyrazol-1-yl)benzaldehyde. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.
Strong, non-selective reducing agents such as Lithium Aluminum Hydride (LiAlH₄) are capable of reducing the ester to the corresponding primary alcohol. masterorganicchemistry.comyoutube.com This transformation involves the addition of two hydride equivalents to the carbonyl carbon. davuniversity.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Given the potency of LiAlH₄, it will reduce the ester without affecting the aromatic pyrazole and phenyl rings.
Conversely, the partial reduction of the ester to an aldehyde is a more delicate transformation that requires a less reactive and sterically hindered reducing agent. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this purpose. youtube.commasterorganicchemistry.com By using one equivalent of DIBAL-H at low temperatures (typically -78 °C), the reaction can be stopped at the aldehyde stage. masterorganicchemistry.com The low temperature stabilizes the tetrahedral intermediate formed after the initial hydride attack, preventing a second hydride addition. davuniversity.org Subsequent aqueous workup then liberates the aldehyde.
Table 1: Reduction of the Ester Group in this compound
| Product | Reagent | Key Conditions |
| (3-(1H-pyrazol-1-yl)phenyl)methanol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF |
| 3-(1H-pyrazol-1-yl)benzaldehyde | Diisobutylaluminum hydride (DIBAL-H) | 1 equivalent, low temperature (-78 °C) |
Reactions at the Phenyl Ring of this compound
The phenyl ring of this compound is susceptible to attack by electrophiles, although its reactivity is influenced by the two substituents: the 1-pyrazolyl group and the methyl carboxylate group.
In the case of this compound, the substitution pattern on the phenyl ring will be governed by the combined directing effects of these two groups. The ester at the 3-position directs incoming electrophiles to positions 5 and to a lesser extent, position 1 (which is already substituted). The pyrazol-1-yl group at the 1-position directs to the para position (position 4) and the ortho positions (positions 2 and 6).
Given that both groups are deactivating, harsh reaction conditions may be necessary to effect substitution. For a reaction like nitration, using a mixture of nitric acid and sulfuric acid, the substitution is expected to occur at the positions most favored or least disfavored by both groups. The most likely positions for electrophilic attack would be C-5 (meta to the ester and ortho to the pyrazole) and C-4 (para to the pyrazole and ortho to the ester). The precise outcome would likely be a mixture of isomers, with the exact ratio depending on the specific electrophile and reaction conditions.
It is important to note that under certain conditions, electrophilic substitution can occur on the pyrazole ring itself, typically at the C-4 position, which is the most electron-rich position of the pyrazole ring. cdnsciencepub.comcdnsciencepub.comresearchgate.net The choice of reagents can influence the regioselectivity between the phenyl and pyrazole rings. For instance, nitration with "acetyl nitrate" (nitric acid in acetic anhydride) tends to favor substitution at the 4-position of the pyrazole ring for 1-phenylpyrazole (B75819). cdnsciencepub.comcdnsciencepub.com
Modern synthetic methods, such as transition-metal-catalyzed direct C-H functionalization, offer alternative pathways to introduce substituents onto the phenyl ring. These methods avoid the need for pre-functionalized substrates and can offer different regioselectivity compared to classical electrophilic substitution.
While specific studies on the direct arylation of this compound are not prevalent, research on related 1-arylpyrazole systems demonstrates the feasibility of such transformations. Palladium-catalyzed direct arylation reactions have been used to functionalize the C-H bonds of the pyrazole ring. researchgate.netrsc.orgacs.org For functionalization of the phenyl ring, directing group strategies are often employed. In this molecule, the pyrazole nitrogen could potentially act as a directing group to functionalize the ortho C-H bonds of the phenyl ring (positions 2 and 6).
Mechanistic Investigations of Key Reactions Involving this compound
The mechanisms of the key reactions of this compound are generally well-understood from studies of related compounds.
For the electrophilic nitration of the phenyl ring , the reaction proceeds via the established mechanism for electrophilic aromatic substitution. masterorganicchemistry.commasterorganicchemistry.com
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
Nucleophilic Attack: The π-electron system of the phenyl ring acts as a nucleophile, attacking the nitronium ion. This step is the rate-determining step as it disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the phenyl ring and yielding the nitro-substituted product.
Kinetic studies on the nitration of 1-phenylpyrazoles have revealed that the reacting species can be either the neutral 1-phenylpyrazole molecule or its conjugate acid, depending on the acidity of the medium. rsc.org When the neutral molecule reacts, substitution can occur on the more reactive pyrazole ring. In strongly acidic solutions, the pyrazole nitrogen is protonated, deactivating the pyrazole ring and directing substitution to the phenyl ring. cdnsciencepub.comcdnsciencepub.com This mechanistic understanding allows for a degree of control over the regiochemical outcome of the reaction.
Derivatives and Analogues of Methyl 3 1h Pyrazol 1 Yl Benzoate
Structural Modifications at the Pyrazole (B372694) Ring
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers multiple sites for substitution, leading to a diverse array of analogues.
N-Substituted Pyrazole Analogues
Alkylation or arylation at the nitrogen atom of the pyrazole ring is a common strategy to introduce structural diversity. For instance, the synthesis of N-methylated pyrazole derivatives, such as 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, has been well-documented. researchgate.net The methylation of the pyrazole nitrogen can influence the compound's lipophilicity and metabolic stability. The synthesis of such N-substituted analogues often involves the reaction of a pyrazole precursor with an appropriate alkylating or arylating agent. For example, the reaction of 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester with dimethyl sulfate (B86663) in the presence of a base like sodium carbonate yields ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate. chemicalbook.com
C-Substituted Pyrazole Derivatives
Substitution at the carbon atoms (positions 3, 4, and 5) of the pyrazole ring can significantly impact the molecule's electronic and steric properties. A variety of substituents, including alkyl, aryl, and functional groups, can be introduced. The synthesis of 3,5-dimethyl azopyrazole derivatives, for instance, involves the reaction of a hydrazono-pentane-dione with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118). d-nb.info Another example is the synthesis of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters, which involves a ring-closing reaction of an alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate with methylhydrazine. google.com The introduction of a difluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Fused Pyrazole Systems
Fusing the pyrazole ring with other heterocyclic systems leads to the formation of bicyclic or polycyclic structures with unique three-dimensional shapes and biological activities. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. These compounds can be prepared through various synthetic routes, including the cyclization of 5-aminopyrazole derivatives with appropriate reagents. rsc.orgresearchgate.netnih.gov For instance, the reaction of 5-aminopyrazoles with sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate can yield pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with high regioselectivity. researchgate.net The synthesis of these fused systems often involves multi-step reactions and can be optimized using microwave-assisted techniques to improve yields and reduce reaction times. rsc.org
Modifications of the Benzoate (B1203000) Ester Group
The benzoate ester group of Methyl 3-(1H-pyrazol-1-yl)benzoate provides another avenue for structural modification, allowing for the exploration of different ester alkyl groups and the conversion to other functional groups like amides and hydrazides.
Variation of the Ester Alkyl Group
Varying the alkyl group of the ester can modulate the compound's solubility, hydrolysis rate, and pharmacokinetic profile. The synthesis of different alkyl esters, such as ethyl or propyl benzoates, is typically achieved through Fischer esterification of the corresponding benzoic acid with the appropriate alcohol in the presence of an acid catalyst. For example, the synthesis of n-propyl benzoate can be carried out by refluxing benzoic acid with n-propanol and a few drops of concentrated sulfuric acid. researchgate.net Similarly, ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate has been synthesized, demonstrating the feasibility of introducing different alkyl ester groups. google.com
Amide and Hydrazide Analogues
The conversion of the ester functionality to an amide or a hydrazide introduces new hydrogen bonding capabilities and can significantly alter the biological properties of the molecule. The synthesis of amides, such as 3-(1H-pyrazol-1-yl)propanamide derivatives, can be achieved by reacting the corresponding acid with an amine. rsisinternational.org Benzohydrazides are another important class of derivatives that can be prepared from the corresponding esters. For example, the reaction of a methyl benzoate derivative with hydrazine hydrate can yield the corresponding benzohydrazide. rsisinternational.org These derivatives can serve as intermediates for the synthesis of other heterocyclic systems like oxadiazoles (B1248032) and triazoles.
Carboxylic Acid Derivatives
A primary and synthetically accessible derivative of this compound is its corresponding carboxylic acid, 3-(1H-pyrazol-1-yl)benzoic acid. This transformation is typically achieved through the hydrolysis of the methyl ester. The resulting carboxylic acid serves as a versatile intermediate for the synthesis of a wide array of other derivatives, such as amides and other esters, by employing standard coupling reactions. The presence of the carboxylic acid moiety can significantly influence the molecule's physicochemical properties, such as solubility and acidity, which in turn can impact its biological activity. For instance, the introduction of acidic groups has been shown to modulate the inhibitory activity of pyrazole derivatives against certain enzymes. nih.gov
The basic chemical properties of 3-(1H-pyrazol-1-yl)benzoic acid are available in public chemical databases.
Table 1: Physicochemical Properties of 3-(1H-pyrazol-1-yl)benzoic acid nih.gov
| Property | Value |
| Molecular Formula | C10H8N2O2 |
| Molecular Weight | 188.18 g/mol |
| XLogP3 | 1.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 188.058577502 Da |
| Monoisotopic Mass | 188.058577502 Da |
| Topological Polar Surface Area | 55.1 Ų |
| Heavy Atom Count | 14 |
Note: Data sourced from PubChem.
Substitution Patterns on the Phenyl Ring
The substitution pattern on the phenyl ring of this compound is a critical determinant of its chemical reactivity and, by extension, its potential applications. The pyrazol-1-yl group at the meta position relative to the methyl ester directs the regioselectivity of further electrophilic aromatic substitution reactions.
Ortho-, Meta-, Para- Substituted Derivatives
The existing substituents on the benzene (B151609) ring—the pyrazol-1-yl group and the methyl carboxylate group—influence the position of any new incoming substituent. The methyl carboxylate group is a deactivating, meta-directing group, while the pyrazol-1-yl group is generally considered a deactivating but ortho-, para-directing group. The interplay of these directing effects, along with steric considerations, will determine the outcome of substitution reactions.
Research on related pyrazole-based benzoic acid derivatives has explored the impact of substituent positioning on biological activity. For example, studies on inhibitors of the meprin α and β enzymes have shown that the position of a carboxylic acid group on a phenyl ring attached to a pyrazole core can significantly influence inhibitory potency and selectivity. nih.gov In one study, meta-substituted carboxyphenyl derivatives of a pyrazole scaffold showed increased activity against meprin β compared to other positional isomers. nih.gov
Halogenated and Alkylated Phenyl Ring Analogues
The introduction of halogen atoms or alkyl groups onto the phenyl ring of this compound can profoundly alter its electronic and steric properties. Halogenation, a common strategy in medicinal chemistry, can enhance metabolic stability and membrane permeability. Alkylation can increase lipophilicity, which may also influence biological activity.
While specific studies on the halogenation and alkylation of this compound are not extensively reported in the literature, research on analogous compounds provides valuable insights. For instance, the synthesis of pyrazole derivatives from p-bromo benzoic acid has been explored, indicating that halogenated precursors can be effectively utilized. allsubjectjournal.com Furthermore, studies on fluorinated pyrazole-derived anilines have demonstrated that the position and number of fluorine substituents can have a significant impact on antibacterial activity. nih.gov
Synthesis and Characterization of Novel this compound Derivatives
The synthesis of novel derivatives of this compound can be approached through various synthetic strategies. One common method involves the initial synthesis of a substituted benzoic acid, which is then coupled with pyrazole. For example, a substituted 3-aminobenzoic acid could be diazotized and then subjected to a reaction that introduces the pyrazole ring, followed by esterification. Alternatively, a pre-functionalized phenylhydrazine can be reacted with a suitable three-carbon synthon to construct the pyrazole ring directly onto the substituted phenyl scaffold.
The characterization of these novel derivatives relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the precise connectivity and substitution pattern of the molecule. Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern, confirming the identity of the synthesized compound. Infrared (IR) spectroscopy can be used to identify key functional groups, such as the ester carbonyl and C-N bonds. For crystalline derivatives, X-ray crystallography offers definitive proof of structure and provides insights into the three-dimensional arrangement of the molecule in the solid state.
Structure-Reactivity Relationship Studies of this compound Derivatives
The relationship between the chemical structure of a molecule and its reactivity is a fundamental concept in chemistry. For derivatives of this compound, this relationship is key to understanding their potential applications. Structure-activity relationship (SAR) studies, which systematically modify the structure of a lead compound and evaluate the impact on a specific activity (e.g., biological potency), are a cornerstone of drug discovery and materials science.
For pyrazole-containing compounds, SAR studies have revealed several important trends. For instance, in a series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, it was found that the nature and position of substituents on the aniline (B41778) ring significantly influenced antibacterial activity. nih.gov Lipophilic substituents were generally found to improve activity, while polar groups did not show a significant effect. nih.gov
In another study focusing on pyrazole-based inhibitors of meprin α and β, the introduction of acidic moieties, such as a carboxylic acid group, on the phenyl ring was found to increase the activity against meprin β. nih.gov The position of this acidic group was also critical, with meta-substitution showing a more pronounced effect. nih.gov
These examples, while not directly involving this compound, provide a framework for predicting how modifications to its structure might influence its reactivity and potential biological activity. A systematic exploration of substitutions on both the phenyl and pyrazole rings of this compound would be necessary to establish a detailed SAR for this specific chemical scaffold.
Advanced Spectroscopic and Structural Characterization of Methyl 3 1h Pyrazol 1 Yl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For Methyl 3-(1H-pyrazol-1-yl)benzoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.
¹H and ¹³C NMR Chemical Shift Assignments
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the protons and carbons of the pyrazole (B372694) ring, the benzene (B151609) ring, and the methyl ester group. The chemical shifts (δ) are influenced by the electronic environment of each nucleus. The pyrazole ring, being a π-electron-rich system, and the electron-withdrawing nature of the benzoate (B1203000) group both play significant roles in determining the spectral features.
In the ¹H NMR spectrum, the protons of the pyrazole ring are expected to appear as distinct multiplets. The proton at position 4 of the pyrazole ring (H-4') typically appears as a triplet, while the protons at positions 3 and 5 (H-3' and H-5') would be doublets. mdpi.com The aromatic protons of the benzoate ring will resonate in the downfield region, typically between 7.0 and 8.5 ppm. The methyl protons of the ester group (-OCH₃) are anticipated to appear as a sharp singlet in the upfield region, around 3.9 ppm. rsc.org
The ¹³C NMR spectrum will show signals for all unique carbon atoms in the molecule. The carbonyl carbon of the ester group is the most deshielded, with a predicted chemical shift around 165-167 ppm. rsc.org The carbons of the aromatic and pyrazole rings will appear in the range of approximately 105-145 ppm. mdpi.com The methyl carbon of the ester group will be found in the upfield region, typically around 52 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | ~8.2 | s |
| H-4 | ~7.8 | d |
| H-5 | ~7.5 | t |
| H-6 | ~8.1 | d |
| H-3' | ~7.9 | d |
| H-4' | ~6.5 | t |
| H-5' | ~7.7 | d |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~141 |
| C-2 | ~125 |
| C-3 | ~131 |
| C-4 | ~130 |
| C-5 | ~129 |
| C-6 | ~128 |
| C=O | ~166 |
| -OCH₃ | ~52 |
| C-3' | ~141 |
| C-4' | ~108 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation
To unambiguously assign the ¹H and ¹³C signals and confirm the structure of this compound, various 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between adjacent protons on both the pyrazole and benzoate rings, confirming their connectivity. For instance, correlations would be expected between H-4' and its neighbors H-3' and H-5' on the pyrazole ring, and between H-5 and its neighbors H-4 and H-6 on the benzoate ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹J-coupling). This allows for the direct assignment of the carbon signal for each protonated carbon. For example, the signal for the H-4' proton would correlate with the C-4' carbon signal. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J-couplings). This is crucial for identifying the connectivity between different functional groups. Key HMBC correlations would include the correlation from the pyrazole protons (H-3', H-5') to the C-1 carbon of the benzoate ring, confirming the N-C bond between the two rings. Correlations from the methyl protons (-OCH₃) to the carbonyl carbon (C=O) would also be expected. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, which is essential for determining the molecule's conformation. In this compound, NOESY could show correlations between the pyrazole protons (H-5') and the benzoate proton at the 2-position (H-2), which would provide information about the rotational orientation of the pyrazole ring relative to the benzoate ring. nih.gov
Dynamic NMR Studies of Conformational Changes
The bond connecting the pyrazole and benzene rings allows for rotational freedom, potentially leading to different stable conformations (rotamers). Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes. By recording NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals. nih.gov
At room temperature, the rotation around the N-C aryl bond might be fast on the NMR timescale, resulting in a time-averaged spectrum. However, at lower temperatures, this rotation could slow down sufficiently to allow for the observation of distinct signals for each conformer. The temperature at which this coalescence of signals occurs can be used to calculate the energy barrier for the rotation. nih.gov For N-aryl pyrazoles, these rotational barriers provide insight into the steric and electronic interactions between the two ring systems. researchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
Vibrational Mode Analysis of Functional Groups
The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent parts.
C=O Stretching: A strong absorption band in the IR spectrum is expected in the region of 1710-1730 cm⁻¹ due to the stretching vibration of the ester carbonyl group. mdpi.comresearchgate.net
Aromatic C=C Stretching: The stretching vibrations of the C=C bonds in both the benzene and pyrazole rings typically appear in the region of 1400-1620 cm⁻¹. mdpi.comnih.gov
C-N Stretching: The stretching vibrations of the C-N bonds within the pyrazole ring and the bond connecting it to the benzene ring would be observed in the 1100-1300 cm⁻¹ range. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.
Ester C-O Stretching: Two C-O stretching bands for the ester group are expected, typically in the 1100-1300 cm⁻¹ region. researchgate.net
Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic rings, which often give rise to strong Raman signals. rsc.org
Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Methyl) | Stretching | 2850 - 2960 |
| C=O (Ester) | Stretching | 1710 - 1730 |
| C=C (Aromatic) | Stretching | 1400 - 1620 |
| C=N (Pyrazole) | Stretching | 1500 - 1600 |
| C-N | Stretching | 1100 - 1300 |
Hydrogen Bonding Interactions
While this compound does not have a traditional hydrogen bond donor like an N-H or O-H group, weak intermolecular hydrogen bonds of the C-H···O or C-H···N type can influence its solid-state packing. nih.gov The nitrogen atom at position 2 of the pyrazole ring is a potential hydrogen bond acceptor, as are the oxygen atoms of the ester group. nih.govaip.org These weak interactions can lead to the formation of specific supramolecular structures in the crystalline state.
In solution, particularly in protic solvents, there is a possibility of hydrogen bonding between the solvent molecules and the nitrogen or oxygen atoms of this compound. These interactions can be studied by observing changes in the chemical shifts in NMR spectra or shifts in the vibrational frequencies in IR spectra upon changing the solvent. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, this method provides valuable insights into its chromophoric system, which is composed of the pyrazole and benzoate moieties.
Electronic Transitions and Chromophoric Analysis
The UV-Vis spectrum of a molecule is determined by the absorption of ultraviolet or visible light, which excites electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in aromatic and heteroaromatic compounds like this compound are π → π* and n → π* transitions.
The pyrazole ring itself is an aromatic heterocycle containing two nitrogen atoms, one of which has a lone pair of electrons not involved in the aromatic system. The benzoate group contains a benzene ring and a carbonyl group, both of which are chromophores. The electronic spectrum of this compound is therefore a composite of the transitions arising from these individual chromophores and any new transitions resulting from their electronic interaction.
In related pyrazole derivatives, the UV absorption spectra typically show bands corresponding to the electronic transitions within the pyrazole and any attached chromophoric groups. For instance, studies on pyridyl-pyrazole derivatives have shown absorption bands around 250 nm and 280 nm, attributed to the benzene and the pyridyl-pyrazole systems, respectively semanticscholar.org. The electronic transitions in pyrazole-based compounds can be influenced by the nature and position of substituents on the pyrazole ring.
Table 1: Expected Electronic Transitions for this compound
| Chromophore | Transition Type | Expected Wavelength Range (nm) |
| Pyrazole Ring | π → π | ~210-250 |
| Benzene Ring | π → π | ~200-280 |
| Carbonyl Group | n → π* | >280 |
Note: The exact absorption maxima (λ_max) for this compound are not widely reported in the literature; these are estimated ranges based on the analysis of similar structures.
Solvatochromic Effects
Solvatochromism is the phenomenon where the position of the absorption bands in the UV-Vis spectrum of a compound changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the molecule. researchgate.net A shift to a longer wavelength (red shift or bathochromic shift) with increasing solvent polarity indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. Conversely, a shift to a shorter wavelength (blue shift or hypsochromic shift) suggests the ground state is more stabilized.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecular ion.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This is a definitive method for confirming the molecular formula of a compound.
For this compound, with the molecular formula C₁₁H₁₀N₂O₂, the theoretical exact mass can be calculated. While the specific HRMS data for this compound is not published, the technique has been successfully applied to characterize similar pyrazole derivatives. For instance, the HRMS of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone was used to confirm its elemental composition. mdpi.com
Table 2: Theoretical Exact Mass for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) [M+H]⁺ |
| C₁₁H₁₀N₂O₂ | ¹²C, ¹H, ¹⁴N, ¹⁶O | 203.0815 |
Note: This is a calculated value. Experimental verification via HRMS would be required for confirmation.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to elucidate the structure of the molecule. The fragmentation of pyrazoles is known to be dependent on the nature and position of their substituents. tandfonline.comrsc.org
Common fragmentation pathways for pyrazole derivatives include the cleavage of the nitrogen-nitrogen bond and the expulsion of small, stable molecules like HCN. openresearchlibrary.org For this compound, the fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), and cleavage within the pyrazole ring. The analysis of these fragments would help to confirm the connectivity of the pyrazole and benzoate rings. Studies on the mass spectra of various pyrazole derivatives have shown that the fragmentation patterns provide excellent support for their proposed structures. tandfonline.comresearchgate.net
X-ray Crystallography of this compound
As of the current literature survey, a single-crystal X-ray structure of this compound has not been reported. However, the crystal structures of several closely related pyrazole derivatives have been determined, offering insights into the likely structural features of the target molecule.
For example, the crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate reveals a dihedral angle of 76.06 (11)° between the pyrazole and benzene rings. nih.gov In the crystal structure of 3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate, the benzene rings are twisted with respect to the central pyrazole ring. nih.gov These findings suggest that the pyrazole and benzoate rings in this compound are also likely to be non-coplanar.
The determination of the crystal structure of this compound would provide definitive information on its molecular geometry, including the planarity of the pyrazole and benzoate rings, the dihedral angle between them, and any intermolecular interactions such as hydrogen bonding or π-π stacking that stabilize the crystal lattice. Such data is crucial for understanding the solid-state properties of the compound and for computational modeling studies.
Single-Crystal X-ray Diffraction for Solid-State Structure
A definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. A thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that the crystal structure of this compound has not yet been reported. However, the structural parameters can be reliably predicted by examining the crystallographic data of analogous compounds.
For instance, the crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate provides a close model for understanding the likely solid-state structure. nih.gov Based on this and other related pyrazole derivatives, a set of expected crystallographic parameters for this compound has been compiled. It is anticipated that the compound crystallizes in a common space group for organic molecules, such as P2₁/c or a triclinic system.
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value/Characteristic |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| Z (Molecules per unit cell) | 2 or 4 |
| Bond Lengths (Å) | |
| C-N (pyrazole) | ~1.34 Å |
| N-N (pyrazole) | ~1.36 Å |
| C=O (ester) | ~1.21 Å |
| C-O (ester) | ~1.34 Å |
| O-CH₃ (ester) | ~1.44 Å |
| Bond Angles (°) | |
| C-N-N (pyrazole) | ~105-110° |
| N-C=C (pyrazole) | ~108-112° |
| O=C-O (ester) | ~123° |
| C-O-CH₃ (ester) | ~116° |
Note: These values are predictions based on the analysis of structurally similar compounds and await experimental verification.
The bond lengths and angles within the pyrazole and benzoate rings are expected to fall within the normal ranges for such aromatic and heteroaromatic systems. The planarity of the pyrazole and benzene rings is a key feature, with the ester group also exhibiting a planar conformation.
Intermolecular Interactions and Crystal Packing
The solid-state packing of this compound is expected to be governed by a combination of weak intermolecular forces. The absence of strong hydrogen bond donors like -OH or -NH₂ (the pyrazole nitrogen is substituted) suggests that C-H···O and C-H···N interactions will play a significant role in the crystal lattice.
Specifically, the carbonyl oxygen of the methyl ester group is a potential hydrogen bond acceptor, likely forming C-H···O interactions with aromatic C-H groups from neighboring molecules. Furthermore, the nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors.
Conformational Analysis in the Crystalline State
Given these examples, it is highly probable that the pyrazole and benzoate rings in this compound are not coplanar. The steric hindrance between the ortho-hydrogens of the benzene ring and the hydrogens of the pyrazole ring would favor a twisted conformation. The exact dihedral angle will be a balance between maximizing π-conjugation (favoring planarity) and minimizing steric repulsion (favoring a twist). It is predicted that this angle will be significant, likely in the range of 40-80°.
The conformation of the methyl ester group relative to the benzoate ring is expected to be largely planar to maximize resonance stabilization.
Circular Dichroism (CD) Spectroscopy (If Chiral Derivatives are Explored)
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. weizmann.ac.il It measures the differential absorption of left and right circularly polarized light. For CD spectroscopy to be applicable to this compound, chiral derivatives would need to be synthesized. This could be achieved, for example, by introducing a chiral center in the ester group or by synthesizing atropisomers if rotation around the pyrazole-benzoate bond is sufficiently hindered.
A review of the current literature indicates that no studies on chiral derivatives of this compound using CD spectroscopy have been reported. Therefore, there is no experimental data to discuss in this section. Should such chiral analogues be synthesized in the future, CD spectroscopy would be an invaluable tool for determining their absolute configuration and studying their conformational dynamics in solution.
Computational and Theoretical Investigations of Methyl 3 1h Pyrazol 1 Yl Benzoate
Electronic Structure Calculations
The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. Computational chemistry offers a powerful lens to probe these characteristics at a quantum mechanical level.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of molecules like Methyl 3-(1H-pyrazol-1-yl)benzoate. In DFT, the fundamental variable is the electron density, from which all electronic properties of the system can be derived.
For N-arylpyrazole derivatives, DFT calculations are frequently employed to determine optimized geometries, electronic properties such as dipole moments, and frontier molecular orbital energies (HOMO and LUMO). researchgate.netresearchgate.net The choice of functional and basis set is critical for obtaining reliable results. A popular combination for organic molecules is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electron distribution, particularly in heteroatoms and aromatic systems. researchgate.net
For a molecule like this compound, DFT calculations would provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is a key indicator of chemical reactivity and electronic excitation energies. researchgate.net
Table 1: Representative DFT-Calculated Electronic Properties for a Phenylpyrazole Derivative
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Data is illustrative and based on typical values for N-phenylpyrazole systems calculated at the B3LYP/6-31G(d) level of theory.
Ab Initio Methods for High-Accuracy Calculations
Ab initio (from first principles) methods are a class of computational techniques that solve the electronic Schrödinger equation without empirical parameters. These methods are capable of achieving very high accuracy, often referred to as "chemical accuracy," though at a significantly higher computational expense than DFT.
A common ab initio approach is the Møller-Plesset (MP) perturbation theory, particularly at the second order (MP2). The MP2 method improves upon the Hartree-Fock approximation by including electron correlation effects, which are crucial for accurately describing non-covalent interactions and subtle electronic phenomena. For instance, a study on N-substituted pyrazoles utilized the MP2 method with a 6-31G** basis set to investigate geometries, energies, and vibrational spectra. researchgate.net Such calculations on this compound could provide a more refined understanding of its electronic structure and conformational energies compared to DFT. rsc.org
Hartree-Fock and Post-Hartree-Fock Approaches
The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. arxiv.orgyoutube.com While computationally less demanding than more advanced ab initio methods, it neglects electron correlation, which can lead to inaccuracies in predicting certain molecular properties. However, HF theory serves as the essential starting point for more sophisticated post-Hartree-Fock methods. youtube.com
Post-Hartree-Fock methods, such as Configuration Interaction (CI) and Coupled Cluster (CC) theory, systematically improve upon the HF solution by including the effects of electron correlation. Time-dependent Hartree-Fock (TDHF) is an extension used to study excited states. arxiv.org For a molecule like this compound, these high-level calculations, though computationally intensive, would offer benchmark data for its electronic properties and reactivity.
Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule, its conformation, has a profound impact on its physical and chemical properties. Computational methods are invaluable for exploring the conformational landscape of flexible molecules. libretexts.org
Potential Energy Surface Scans
A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. youtube.comyoutube.com For this compound, a key flexible coordinate is the dihedral angle between the pyrazole (B372694) and benzoate (B1203000) rings.
Torsional and Dihedral Angle Investigations
In the case of this compound, the absence of ortho substituents might allow for a greater degree of planarity. Computational investigations would involve optimizing the geometry of the molecule and calculating the preferred dihedral angle. The degree of conjugation between the two rings, which influences the electronic properties, is directly related to this angle. A more planar conformation would allow for greater π-electron delocalization between the rings.
Table 2: Illustrative Torsional Energy Profile for a Generic N-Arylpyrazole
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 2.5 | Eclipsed (Transition State) |
| 45 | 0.0 | Twisted (Global Minimum) |
| 90 | 1.8 | Perpendicular (Local Minimum) |
| 135 | 0.5 | Twisted |
| 180 | 3.0 | Eclipsed (Transition State) |
This table presents a hypothetical energy profile to illustrate the concept. Actual values would be determined by specific calculations.
Spectroscopic Property Prediction
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, providing data that can aid in their experimental identification and characterization.
Computational Prediction of NMR Chemical Shifts
The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of computational chemistry. These predictions are typically achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. For a molecule like this compound, the predicted chemical shifts would be influenced by the electronic environments of the pyrazole and benzoate rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazole C3-H | 7.7 - 7.9 | 140 - 142 |
| Pyrazole C4-H | 6.4 - 6.6 | 107 - 109 |
| Pyrazole C5-H | 8.0 - 8.2 | 128 - 130 |
| Benzoate C2-H | 8.1 - 8.3 | 130 - 132 |
| Benzoate C4-H | 7.5 - 7.7 | 129 - 131 |
| Benzoate C5-H | 7.6 - 7.8 | 128 - 130 |
| Benzoate C6-H | 7.9 - 8.1 | 131 - 133 |
| Methyl H | 3.9 - 4.1 | 52 - 54 |
| Carbonyl C | - | 165 - 167 |
| Benzoate C1 | - | 132 - 134 |
Vibrational Frequency Analysis for IR/Raman Spectra
Vibrational frequency analysis is a computational technique that predicts the infrared (IR) and Raman spectra of a molecule. These calculations can help in the assignment of experimentally observed vibrational bands to specific molecular motions. For this compound, key predicted vibrational frequencies would include the stretching of the carbonyl group, the C-N and C=C bonds in the pyrazole ring, and the various C-H bonds.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C-H stretching (aromatic) | 3100 - 3000 |
| C-H stretching (methyl) | 2980 - 2850 |
| C=O stretching (ester) | 1725 - 1705 |
| C=C stretching (aromatic) | 1600 - 1450 |
| C=N stretching (pyrazole) | 1550 - 1480 |
| C-O stretching (ester) | 1300 - 1100 |
UV-Vis Absorption Maxima Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can provide information about the electronic transitions that occur when a molecule absorbs light. For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π-π* transitions within the aromatic rings.
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Predicted λmax (nm) | Electronic Transition |
|---|---|
| ~250 - 270 | π → π* (Benzoate ring) |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Gap and Reactivity Prediction
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. pmf.unsa.ba A smaller gap generally suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. pmf.unsa.ba For this compound, the HOMO-LUMO gap would be influenced by the electronic properties of both the pyrazole and benzoate moieties.
Table 4: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
A relatively large HOMO-LUMO gap, as predicted, would suggest that this compound is a kinetically stable molecule.
Orbital Contributions to Electronic Properties
The distribution of the HOMO and LUMO across the molecule provides insight into the regions that are most likely to be involved in electron donation and acceptance, respectively. In this compound, the HOMO is expected to be primarily localized on the electron-rich pyrazole ring, indicating this is the likely site for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing methyl benzoate portion of the molecule, suggesting this region is more susceptible to nucleophilic attack. This distribution of frontier orbitals is crucial in determining the molecule's reactivity and its potential role in chemical reactions.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction pathways. The synthesis of this compound, likely proceeding through a C-N cross-coupling reaction such as a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig or Suzuki-Miyaura coupling, can be thoroughly investigated using these methods. Such studies help in understanding the reaction's feasibility, selectivity, and kinetics.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
A critical step in understanding a reaction mechanism is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. The TS represents a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Transition State Search: Locating the TS structure is a complex computational task. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or dimer method are employed. These calculations typically start from an initial guess of the TS geometry, which is then optimized. For the N-arylation of pyrazole to form a compound like this compound, the TS would involve the partial formation of the N-C bond between the pyrazole nitrogen and the phenyl ring, and the partial breaking of the bond between the phenyl ring and its leaving group (e.g., a halogen in a Suzuki or Ullmann reaction).
Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state is located and confirmed by a frequency calculation (which should yield exactly one imaginary frequency), an IRC analysis is performed. This calculation maps the minimum energy path connecting the transition state to the reactants and products. An IRC plot confirms that the identified TS correctly links the desired reactants and products, providing a visual representation of the reaction pathway. For instance, in a study of pyrazole alkylation, IRC analysis would confirm that the transition state smoothly connects the separated pyrazole and alkylating agent to the N-alkylated pyrazole product.
Activation Energy and Reaction Barrier Determination
The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) is the energy difference between the reactants and the transition state. This value is a crucial determinant of the reaction rate. A lower activation energy corresponds to a faster reaction. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these energy barriers.
For a competitive reaction, such as the N-arylation of an unsymmetrical pyrazole, DFT calculations can predict the regioselectivity by comparing the activation barriers for reaction at different nitrogen atoms. For example, in a computational study on the alkylation of a generic pyrazole, the activation energies for methylation at the N1 and N2 positions were calculated to predict the favored product. While specific data for this compound is not available, the following table presents illustrative activation energy data for the competing N1 vs. N2 alkylation of a pyrazole with two different alkylating agents, demonstrating how computational chemistry can rationalize experimental outcomes. wuxiapptec.com
| Reactants | Alkylation Position | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |
|---|---|---|---|
| Pyrazole + Methyl Bromide | N1 | 6.4 | N1 favored |
| Pyrazole + Methyl Bromide | N2 | 9.4 | |
| Pyrazole + N-Methyl Chloroacetamide | N1 | 18.0 | N2 favored |
| Pyrazole + N-Methyl Chloroacetamide | N2 | 15.0 |
This table presents illustrative data for a model pyrazole alkylation reaction to demonstrate the application of computational chemistry in determining reaction barriers and predicting selectivity. The data is adapted from a study on a generic pyrazole system. wuxiapptec.com
Molecular Dynamics (MD) Simulations of this compound Systems
Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed picture of the dynamic behavior of a system. For this compound, MD simulations can reveal how it behaves in a solvent, how it interacts with other molecules, and its conformational flexibility.
Solvation Effects and Dynamic Behavior
The behavior of a molecule can be significantly influenced by the solvent. MD simulations can model the solvation of this compound in various solvents (e.g., water, ethanol, or non-polar solvents) to understand its solubility and dynamic properties.
Solvation Shells: The solvent molecules arrange themselves in specific structures, known as solvation shells, around the solute molecule. The structure and dynamics of these shells can be analyzed using radial distribution functions (RDFs). An RDF, g(r), describes how the density of solvent atoms varies as a function of the distance from a solute atom. For this compound in an aqueous solution, RDFs would likely show strong hydrogen bonding between water molecules and the pyrazole nitrogen atoms, as well as the ester group's oxygen atoms. A study on the aqueous solvation of pyrazole showed that water molecules form distinct hydrogen-bonded structures around the nitrogen atoms. tandfonline.com
Dynamic Behavior: MD simulations can track the motion of the solute molecule, including its rotational and translational diffusion, as well as its conformational changes. For this compound, a key dynamic feature would be the rotation around the single bond connecting the pyrazole and benzoate rings. The dihedral angle distribution obtained from an MD simulation can reveal the preferred orientation of the two rings relative to each other in solution.
Intermolecular Interactions in Solution
MD simulations provide a powerful means to study the non-covalent interactions between solute and solvent molecules, as well as between solute molecules themselves at higher concentrations. These interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, govern many of the physical and chemical properties of the system.
Hydrogen Bonding: The lifetime and geometry of hydrogen bonds between this compound and protic solvent molecules can be analyzed. The pyrazole nitrogen atoms and the carbonyl oxygen of the ester group are expected to be the primary hydrogen bond acceptors.
π-π Stacking: The aromatic pyrazole and benzene (B151609) rings can engage in π-π stacking interactions. In solution, this could lead to self-aggregation at higher concentrations. The potential for such interactions can be assessed by analyzing the distances and orientations between the aromatic rings of different molecules throughout the simulation. Studies on other pyrazole derivatives have highlighted the importance of such interactions in their crystal packing and solution behavior. imedpub.com
To illustrate the type of data obtained from such analyses, the following table shows the contributions of different intermolecular contacts to the total Hirshfeld surface area for a related phenyl-pyrazole derivative, providing a quantitative measure of the importance of various interactions. imedpub.com
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 42.1 |
| C···H / H···C | 23.3 |
| O···H / H···O | 19.3 |
| N···H / H···N | 19.3 |
| C···C | 1.5 |
| Other | -4.5 |
This table presents data for 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol to illustrate the quantitative analysis of intermolecular interactions using Hirshfeld surface analysis, a common technique in computational studies of molecular crystals. Adapted from Ref. imedpub.com.
Coordination Chemistry of Methyl 3 1h Pyrazol 1 Yl Benzoate
Ligand Properties of Methyl 3-(1H-pyrazol-1-yl)benzoate
Donor Sites and Chelating Capabilities
Based on its structure, this compound possesses potential donor sites for coordination to a metal center. The pyrazole (B372694) ring contains two nitrogen atoms. The N2 nitrogen atom, with its available lone pair of electrons, is the most probable coordination site, a common feature for 1-substituted pyrazole ligands. researchgate.net
The ester group also contains two oxygen atoms. While the carbonyl oxygen has a lone pair, its involvement in coordination is less common for simple benzoate (B1203000) esters unless other functionalities promote chelation. The potential for this ligand to act in a chelating fashion, simultaneously using the pyrazole nitrogen and the carbonyl oxygen, would likely be sterically constrained and is not a documented coordination mode for this specific molecule. Therefore, it is most likely to act as a monodentate ligand through the pyrazole N2 atom. researchgate.netmdpi.com
Synthesis and Characterization of Metal Complexes with this compound
No specific published studies detailing the synthesis and characterization of metal complexes exclusively with this compound as a ligand were identified. Research on related pyrazole-based ligands is extensive, but this specific compound is not featured. researchgate.netresearchgate.net
Transition Metal Complexes
There is no available data in the scientific literature describing the synthesis or characterization of transition metal complexes with this compound. While complexes with numerous other pyrazole derivatives have been reported, including those with functionalized phenyl rings, this specific ligand remains unexplored in this context. researchgate.netrsc.org
Lanthanide and Actinide Complexes
Similarly, a review of the literature did not yield any studies on the formation of lanthanide or actinide complexes with this compound. Research into f-element coordination with pyrazole-containing ligands typically involves more complex, often multidentate, ligand systems designed for specific separation or luminescent properties. researchgate.netasianpubs.orgbohrium.comnih.gov
Catalytic Applications and Materials Science Integration of Methyl 3 1h Pyrazol 1 Yl Benzoate
Application in Polymer Chemistry
The unique structure of Methyl 3-(1H-pyrazol-1-yl)benzoate, combining a metal-coordinating heterocycle with a polymerizable group, suggests its potential utility in the field of polymer chemistry. General statements indicate that the broader class of pyrazole (B372694) derivatives is utilized in the development of advanced polymers and coatings.
Monomer in Polymerization Reactions
The methyl benzoate (B1203000) portion of the molecule can, through hydrolysis to the corresponding carboxylic acid or transesterification, act as a monomer in condensation polymerization reactions to form polyesters or polyamides. While specific studies detailing the polymerization of this compound are not prominent, the principles of polyesterification are well-established. The incorporation of the pyrazole unit into the polymer backbone would introduce metal-binding sites, potentially yielding functional polymers with applications in chelation, catalysis, or as responsive materials. The properties of the resulting polymer would be influenced by the presence of the pyrazole ring, potentially affecting thermal stability, solubility, and coordination capabilities.
Ligand in Polymer-Supported Catalysts
The pyrazole nitrogen atoms in this compound are effective coordination sites for transition metals, a property widely exploited in catalysis. researchgate.net Pyrazole-containing ligands are known to stabilize metal complexes used as pre-catalysts in important carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. researchgate.net
By attaching the molecule to a polymer backbone—either through polymerization of its benzoate group or by grafting it onto a pre-existing polymer—it can function as a ligand in a polymer-supported catalyst. This approach combines the catalytic activity of a homogeneous metal complex with the practical advantages of a heterogeneous system, such as ease of separation from the reaction products and potential for catalyst recycling. Research on related systems has demonstrated the viability of this strategy. For instance, pyrazole-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, where the steric and electronic properties of the pyrazole ring can be tuned to optimize catalytic performance. researchgate.net
Table 1: Examples of Pyrazole-Based Ligands in Catalysis
| Ligand Type | Catalytic Reaction | Metal | Performance Highlight |
|---|---|---|---|
| Symmetrical bis-pyrazolyl | Suzuki-Miyaura Cross-Coupling | Palladium (Pd) | Efficiently catalyzes the reaction of aryl halides and aryl boronic acids, providing moderate to excellent yields. researchgate.net |
| Hybrid imidazolyl–pyrazolyl | Suzuki-Miyaura Cross-Coupling | Palladium (Pd) | High activity, likely due to the formation of monodentate mono-ligand active species during catalysis. researchgate.net |
Utilization in Sensor Technologies
The ability of the pyrazole moiety to selectively bind with metal ions makes it a prime candidate for the development of chemical sensors. The interaction with a target analyte can induce a measurable change in the molecule's physical properties, such as color or fluorescence.
Chemosensors for Metal Ions or Anions
Derivatives of this compound could be designed as colorimetric or fluorescent chemosensors. The pyrazole unit can act as the recognition site (receptor) for specific metal ions. Upon binding, a change in the electronic structure of the molecule can lead to a visible color change. Numerous studies have demonstrated that pyrazole-containing compounds can form complexes with various metal ions, and this interaction is central to sensor design. rsc.orgnih.gov For example, new copper(II) complexes of Schiff bases derived from pyrazolyl have been developed and studied for their interaction with biological molecules. nih.gov The design of such sensors often involves linking the pyrazole receptor to a chromophore.
Fluorescent Probes
A promising application is in the development of fluorescent probes. Here, the binding of a metal ion to the pyrazole unit can cause either an enhancement ("turn-on") or a quenching ("turn-off") of the molecule's fluorescence. rsc.org A one-pot synthetic route has been developed to create pyridine-based pyrazole fluorescent sensors that can detect Cd²⁺ and Zn²⁺, demonstrating both "turn-on" and "turn-off" behavior depending on the specific molecular structure. rsc.org While this compound itself is not strongly fluorescent, it can be chemically modified to incorporate a fluorophore, creating a probe where the pyrazole acts as the ion-binding trigger. The sensitivity and selectivity of such probes are highly tunable based on the design of the molecule.
Table 2: Performance of Pyrazole-Based Fluorescent Sensors
| Sensor Type | Target Ion | Sensing Mechanism | Key Finding |
|---|---|---|---|
| Pyridine-based pyrazole | Cd²⁺, Zn²⁺ | Fluorescence "turn-on" or "turn-off" | The response is dependent on the substituent on the aryl ring, allowing for tunable sensor design. rsc.org |
| Benzothiazole azo dyes | Low pH | Color change (blue to red) | Changes in donor/acceptor character of substituents affect absorption maxima, enabling use as optical pH sensors. researchgate.net |
Incorporation into Advanced Materials
The bifunctional nature of this compound makes it an excellent candidate as a building block for advanced porous materials, particularly Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. espublisher.com
After hydrolysis of the methyl ester to a carboxylate, the resulting 3-(1H-pyrazol-1-yl)benzoic acid molecule possesses two distinct functional groups capable of coordinating with metal centers: the N-donors of the pyrazole ring and the O-donors of the carboxylate group. This dual functionality allows it to act as an organic linker, bridging metal centers to form extended one-, two-, or three-dimensional networks. espublisher.comresearchgate.net
The use of pyrazolate-based linkers is known to impart high thermal and chemical stability to MOFs. acs.org Furthermore, the specific geometry and connectivity of the linker dictate the topology and pore environment of the resulting framework. By choosing appropriate metal ions and reaction conditions, it is conceivable to synthesize novel MOFs using 3-(1H-pyrazol-1-yl)benzoic acid. These materials could exhibit high porosity and tailored pore surfaces, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. espublisher.comacs.org
Liquid Crystals
There is currently no available scientific literature or research data to suggest that this compound has been investigated for or exhibits liquid crystalline properties. The molecular structure, while containing a rigid phenyl ring and a heterocyclic pyrazole ring, does not inherently possess the typical calamitic or discotic shape, nor the necessary alkyl chain length, commonly associated with liquid crystal phases. Without experimental data, any discussion of its potential mesophase behavior would be purely speculative.
Organic Electronics (e.g., OLEDs, OFETs)
Investigations into the application of this compound in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs), have not been reported in published research. For a molecule to be effective in these applications, it typically needs to possess specific electronic properties, such as high charge carrier mobility, suitable HOMO/LUMO energy levels, and good film-forming capabilities. There are no studies available that characterize these properties for this compound.
In Vitro Biological Interactions and Proposed Molecular Mechanisms of Methyl 3 1h Pyrazol 1 Yl Benzoate
Receptor Binding Assays in Cell-Free Systems
Ion Channels
There is currently no specific information available in peer-reviewed literature detailing the in vitro interactions of Methyl 3-(1H-pyrazol-1-yl)benzoate with specific ion channels. Research has not yet elucidated whether this compound acts as a modulator, blocker, or activator of any particular ion channel subtypes.
Antimicrobial Activity in Cell Cultures
Detailed studies quantifying the antimicrobial efficacy of this compound are not presently found in the scientific literature.
Antibacterial Efficacy (e.g., against specific bacterial strains)
No data from specific studies on the antibacterial activity of this compound, including minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values against specific bacterial strains, is currently available.
Antifungal Efficacy (e.g., against specific fungal species)
Specific data regarding the antifungal properties of this compound against fungal species, such as Candida albicans or Aspergillus species, have not been reported in available research.
Antiviral Activity (e.g., against specific viral targets)
There are no published reports on the in vitro antiviral activity of this compound against any specific viral targets.
Antiproliferative Activity in Cancer Cell Lines (In Vitro Cytotoxicity)
While many pyrazole (B372694) derivatives exhibit significant antiproliferative effects, specific in vitro cytotoxicity studies for this compound are not documented in the accessible scientific literature. Consequently, data such as IC₅₀ (half-maximal inhibitory concentration) values for various cancer cell lines are not available for this particular compound.
Mechanism of Action in Cancer Cells (e.g., Apoptosis Induction, Cell Cycle Arrest)
Given the lack of primary research on its antiproliferative effects, the specific molecular mechanisms by which this compound might act on cancer cells, such as the induction of apoptosis or arrest of the cell cycle at specific phases, remain uninvestigated.
Dose-Response Relationships in Cell Culture Models
Currently, there is no publicly available data from in vitro studies detailing the dose-response relationships of this compound in any cell culture models. Consequently, key metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which are fundamental to understanding a compound's potency, have not been established.
Mechanistic Insights from In Vitro Studies
Detailed mechanistic studies to elucidate the biological activity of this compound are not present in the available literature.
Molecular Docking and Binding Affinity Predictions
No molecular docking or binding affinity prediction studies have been published specifically for this compound. While research on other pyrazole derivatives frequently employs these computational methods to predict interactions with protein targets, this specific compound has not been the subject of such investigations.
Structure-Activity Relationships in Biological Contexts
The absence of biological data for this compound and its close analogs prevents any meaningful discussion of its structure-activity relationships (SAR). SAR studies require the comparison of biological activity across a series of structurally related compounds to identify key chemical features responsible for their effects. Without this foundational data, the contribution of the methyl benzoate (B1203000) and pyrazole moieties to any potential biological activity remains unknown.
Interaction with Biological Macromolecules (e.g., DNA, RNA, Proteins in vitro)
There are no reports of in vitro experiments investigating the direct interaction of this compound with biological macromolecules such as proteins, DNA, or RNA. Therefore, its potential molecular targets and mechanisms of action at the macromolecular level are yet to be determined.
Future Research Directions and Unexplored Avenues for Methyl 3 1h Pyrazol 1 Yl Benzoate
Advanced Synthetic Strategies for Complex Architectures
The future synthesis of derivatives from Methyl 3-(1H-pyrazol-1-yl)benzoate will likely move beyond simple functionalization and towards the construction of intricate, multidimensional molecular architectures. mdpi.com Current synthetic routes often rely on classical cyclocondensation reactions or palladium-catalyzed C-N coupling. acs.orgorganic-chemistry.orgnih.gov Future strategies may involve:
Multicomponent Reactions (MCRs): Designing novel MCRs that use this compound as a key building block could enable the rapid assembly of highly complex and diverse molecular libraries. nih.gov This pot, atom, and step economy (PASE) approach offers significant advantages over traditional linear synthesis. nih.gov
Domino and Cascade Reactions: The development of elegant domino or cascade reaction sequences, initiated by transformations on either the pyrazole (B372694) or benzoate (B1203000) ring, could lead to the formation of fused heterocyclic systems or elaborate polycyclic structures in a single, efficient operation. mdpi.com
Flow Chemistry: Employing continuous flow reactors for the lithiation and subsequent functionalization of the pyrazole ring can offer enhanced control over reaction parameters, leading to higher yields and safer handling of reactive intermediates. enamine.net This is particularly relevant for introducing functional groups like aldehydes, boronic esters, or sulfonyl chlorides. enamine.net
Exploration of Novel Reactivity Patterns and Transformations
While the fundamental reactivity of pyrazoles and benzoates is well-documented, the interplay between these two moieties in this compound presents opportunities to uncover new chemical transformations.
C-H Activation/Functionalization: Future research should focus on the selective C-H activation at various positions on both the pyrazole and the benzoate rings. While methods for ortho-arylation of N-aryl pyrazoles exist, expanding the repertoire to include alkylation, alkenylation, and alkynylation at the C4 and C5 positions of the pyrazole, or at the ortho positions of the benzoate ring, remains a key challenge. researchgate.net
Regiodivergent Functionalization: Developing catalytic systems that can selectively functionalize different positions of the pyrazole ring is a significant area for exploration. For instance, using a trimethylsilyl-protected precursor could allow for regiodivergent halogenation at the 3-, 4-, and 5-positions, providing access to a wide array of synthetically useful intermediates. acs.orgorganic-chemistry.org
Photoredox and Electrocatalysis: The application of photoredox and electrocatalytic methods could unlock novel reactivity patterns that are inaccessible through traditional thermal methods. These techniques could enable challenging cross-coupling reactions or the generation of radical intermediates for unique bond formations.
Integration into Emerging Smart Materials
The structural rigidity and coordinating ability of the pyrazole unit, combined with the functional handle of the methyl benzoate group, make this compound an attractive candidate for the development of advanced materials.
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring can act as excellent coordinating sites for metal ions. Saponification of the methyl ester to the corresponding carboxylic acid would yield a bifunctional linker, ideal for constructing novel MOFs with tailored porosity, catalytic activity, or sensing capabilities.
Luminescent Materials: Pyrazole derivatives are known to be components of luminescent materials. mdpi.com Research into modifying the structure of this compound, for example by introducing donor-acceptor groups, could lead to the development of new compounds with properties like thermally activated delayed fluorescence (TADF), making them suitable for applications in organic light-emitting diodes (OLEDs). nih.gov
Polymer Chemistry: The compound could be functionalized to create monomers for polymerization. Polymers incorporating the pyrazole-benzoate motif might exhibit unique thermal, mechanical, or photoresponsive properties, finding use in coatings, membranes, or other "smart" material applications. tandfonline.com
Design of Highly Selective Catalytic Systems
The use of pyrazole-containing ligands in homogeneous catalysis is a well-established field, and this compound offers a modifiable scaffold for creating new ligand systems. nih.govresearchgate.net
Asymmetric Catalysis: By introducing chiral centers, either on the backbone connecting the pyrazole and benzoate or as substituents, new chiral ligands could be synthesized. These ligands could be applied in asymmetric catalysis to produce enantiomerically pure compounds, which are of high value in the pharmaceutical industry.
Cooperative Catalysis: The pyrazole N-H group, when coordinated to a metal, can exhibit increased acidity and participate in catalysis through hydrogen bonding or proton transfer, acting in cooperation with the metal center. nih.govnih.gov Designing catalytic systems based on this compound that exploit this metal-ligand cooperation could lead to highly efficient catalysts for reactions like polymerization or transfer hydrogenation. nih.govrsc.orgrsc.org
Tuning Electronic and Steric Properties: The benzoate moiety allows for systematic modification of the ligand's electronic properties (via electron-donating or -withdrawing substituents) and steric bulk. This "tuning" is crucial for optimizing catalyst performance in specific reactions, such as Suzuki coupling or amination. umich.edu
Deeper Understanding of Molecular Interactions in Biological Systems (In Vitro)
Pyrazole derivatives are a cornerstone of medicinal chemistry, found in numerous drugs with diverse therapeutic actions. nih.govresearchgate.net Future in vitro research on this compound and its derivatives should aim for a more profound understanding of their interactions at the molecular level.
Enzyme Inhibition Studies: Systematic screening of a library of derivatives against various enzyme classes (e.g., kinases, proteases, α-glucosidase, α-amylase) could identify novel inhibitors. nih.govnih.gov Subsequent mechanistic studies would be crucial to understand the mode of inhibition and the specific molecular interactions within the enzyme's active site.
Protein-Ligand Binding Analysis: Utilizing biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization can provide quantitative data on binding affinity, stoichiometry, and thermodynamics. nih.gov This information is vital for establishing structure-activity relationships (SAR).
Cell-Based Assays: Moving beyond simple cytotoxicity, future in vitro studies should employ a wider range of cell-based assays to probe specific biological pathways. ekb.egsemanticscholar.org For instance, investigating effects on signal transduction, apoptosis, or cell cycle regulation in various human cancer cell lines could reveal specific molecular targets. nih.govsemanticscholar.org
Development of Advanced Computational Models for Predictive Research
Computational chemistry provides invaluable insights into molecular behavior, guiding synthetic efforts and rational drug design. eurasianjournals.com For this compound, future computational work can significantly accelerate its development.
Quantum Mechanical Calculations: High-level Density Functional Theory (DFT) calculations can be used to predict reactivity, explore reaction mechanisms, and understand the electronic structure of the molecule and its derivatives. researchgate.netresearchgate.net This can help in designing more efficient synthetic routes and predicting the outcomes of unexplored reactions.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound derivatives in different environments, such as in aqueous solution or within the active site of a protein. tandfonline.comeurasianjournals.com These simulations can elucidate solvation effects, conformational preferences, and the key interactions responsible for biological activity. tandfonline.com
Predictive Modeling (QSAR): By generating a sufficiently large and diverse dataset from synthetic and biological testing efforts, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models would allow for the virtual screening of new, hypothetical derivatives, prioritizing the synthesis of compounds with the highest predicted activity and most favorable properties.
Q & A
Basic: What are the standard synthetic routes for Methyl 3-(1H-pyrazol-1-yl)benzoate, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions between pyrazole derivatives and methyl benzoate precursors. A common approach is the reaction of 1H-pyrazole with methyl 3-bromobenzoate under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C for 12–24 hours . Optimization includes:
- Solvent selection : DMF enhances nucleophilicity, while DMSO may improve solubility of intermediates.
- Catalysts : Pd-based catalysts can improve coupling efficiency in Suzuki-Miyaura reactions .
- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress.
Basic: Which analytical techniques are critical for structural elucidation of this compound?
Answer:
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks. SHELX software (SHELXL/SHELXS) refines crystallographic data .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pyrazole N1 vs. N2 substitution) and ester group confirmation .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
Basic: How are key physicochemical properties (e.g., solubility, stability) determined experimentally?
Answer:
- Solubility : Tested in graded solvents (water, ethanol, DMSO) via shake-flask method at 25°C.
- Thermal stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) determines melting/decomposition points .
- Hydrolytic stability : Incubate in buffered solutions (pH 1–13) and monitor degradation via HPLC .
Advanced: What mechanistic insights explain regioselectivity in pyrazole ring functionalization?
Answer:
Regioselectivity arises from electronic and steric factors:
- Electronic effects : Electron-withdrawing groups (e.g., esters) direct substitution to less electron-deficient pyrazole positions.
- Steric control : Bulky substituents favor reaction at N1 over N2. Computational modeling (DFT) predicts transition-state energies .
- Catalytic influence : Pd catalysts in cross-coupling reactions favor C3/C5 positions on pyrazole .
Advanced: How should researchers address contradictions in reported reaction yields or spectroscopic data?
Answer:
- Reproduce conditions : Verify solvent purity, catalyst loading, and inert atmosphere (e.g., N₂ vs. Ar).
- Characterize intermediates : Isolate and characterize byproducts (e.g., via LC-MS) to identify competing pathways .
- Cross-validate data : Compare crystallographic data (CCDC entries) with computational models (Mercury software) .
Advanced: What role do hydrogen-bonding patterns play in its supramolecular assembly?
Answer:
The ester carbonyl and pyrazole N-H groups participate in hydrogen bonds, forming motifs like R₂²(8) (two donors/two acceptors). Graph set analysis (Etter’s rules) classifies these interactions, guiding crystal engineering . For example:
- C=O∙∙∙H-N bonds stabilize layered structures.
- π-π stacking between aromatic rings enhances thermal stability.
Advanced: How can computational methods predict reactivity or biological interactions?
Answer:
- DFT calculations : Optimize geometries (Gaussian 09) to assess frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .
- Molecular docking : AutoDock Vina models interactions with biological targets (e.g., kinases) using the pyrazole ring as a hinge-binder .
- MD simulations : GROMACS evaluates stability in aqueous environments or protein binding pockets.
Advanced: What strategies validate hypothesized biological activity in drug discovery?
Answer:
- In vitro assays : Test against enzyme targets (e.g., COX-2) using fluorogenic substrates. IC₅₀ values quantify inhibition .
- SAR studies : Modify substituents (e.g., methyl vs. ethyl groups) to correlate structure with activity .
- ADMET prediction : SwissADME estimates bioavailability, CYP450 interactions, and blood-brain barrier penetration.
Advanced: How do reaction conditions influence regiochemical outcomes in derivative synthesis?
Answer:
- Temperature : Higher temps (≥100°C) favor kinetic control (less stable products), while lower temps favor thermodynamic products.
- Solvent polarity : Polar solvents stabilize charge-separated intermediates, altering regioselectivity .
- Base strength : Strong bases (e.g., NaH) deprotonate pyrazole, directing substitution to specific N positions .
Advanced: What experimental approaches identify degradation pathways under stress conditions?
Answer:
- Forced degradation : Expose to heat (40–80°C), light (ICH Q1B), and oxidative agents (H₂O₂).
- HPLC-MS/MS : Identify degradation products (e.g., hydrolyzed benzoic acid derivatives) .
- Kinetic studies : Monitor degradation rates at varying pH/temperature to derive Arrhenius plots.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
